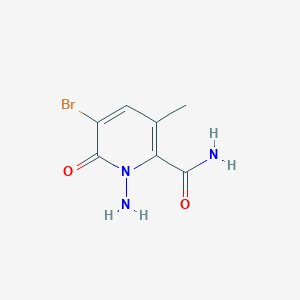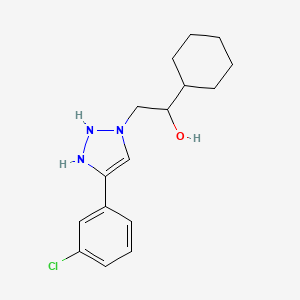![molecular formula C15H20ClNO2 B14025223 (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a benzyl group and an azabicyclohexane ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can be achieved through several methods. One common approach involves the cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Another method includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation and mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler alkane structures.
科学的研究の応用
(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Industry: It finds applications in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, as a μ opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby modulating pain and itch responses . The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in stereochemistry.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have similar core structures but include CHF2 groups, which alter their chemical properties and biological activities.
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride: This compound is used as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors.
Uniqueness
The uniqueness of (1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride lies in its specific stereochemistry and the presence of the benzyl group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H20ClNO2 |
|---|---|
分子量 |
281.78 g/mol |
IUPAC名 |
ethyl (1S,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H/t13-,15-;/m1./s1 |
InChIキー |
QWCUTNYAAKTLEG-SWYZXDRTSA-N |
異性体SMILES |
CCOC(=O)[C@@]12C[C@@H]1CN(C2)CC3=CC=CC=C3.Cl |
正規SMILES |
CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


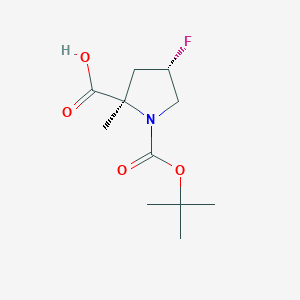
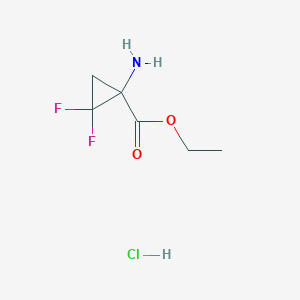
![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
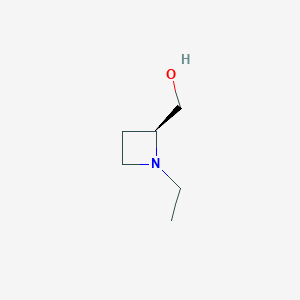
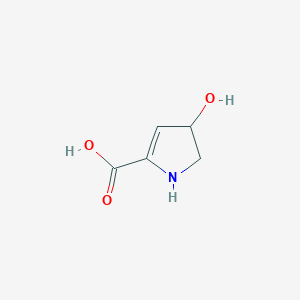
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
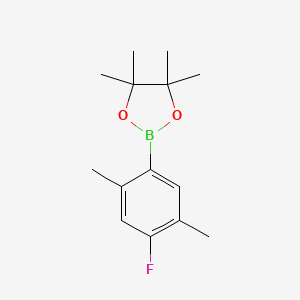
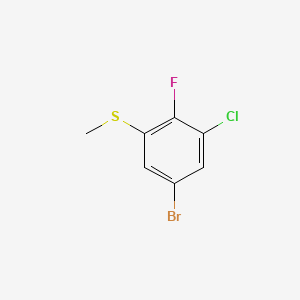
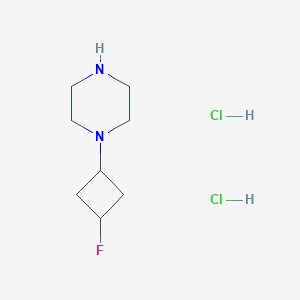
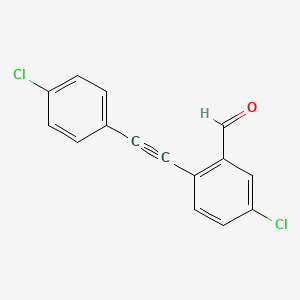
![Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B14025206.png)
![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
